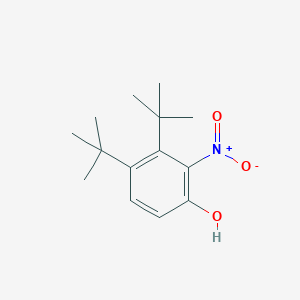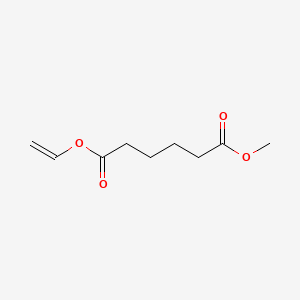
Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with carboxamide, hydroxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-3-methylpyridine with hydroxylamine can yield the desired compound through a series of intermediate steps involving nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that facilitate the reaction can further improve the efficiency of the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxamide, 1,2-dihydro-6-oxo-1,4-dimethyl-2-oxo-.
Reduction: Formation of pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-hydroxy-.
Substitution: Formation of halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the nature of the enzyme and the binding affinity of the compound. The pathways involved often include the modulation of enzyme activity, leading to downstream effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
Pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position.
Nicotinamide: A well-known compound with a carboxamide group at the 3-position but without the additional hydroxy and methyl groups.
Uniqueness
Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo- is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these functional groups play a crucial role .
Propriétés
Numéro CAS |
42799-45-1 |
|---|---|
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-4-3-5(11)10(2)8(13)6(4)7(9)12/h3,13H,1-2H3,(H2,9,12) |
Clé InChI |
FBELPSAHUIMMGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=C1C(=O)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13833499.png)


![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)



![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)




![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)
